2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that features a benzamide core substituted with an iodine atom and a 1,2,4-triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride, which is then reacted with 4-amino-1,2,4-triazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce larger heterocyclic compounds.
Scientific Research Applications
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-ylthio-N-phenylacetamide share structural similarities and exhibit similar biological activities.
Benzamide Derivatives: Other benzamide derivatives, such as 2-chlorobenzamide and 2-bromobenzamide, also show comparable reactivity and applications.
Uniqueness
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both an iodine atom and a triazole ring, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for substitution reactions, while the triazole ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
2-iodo-N-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPKWACVWFMOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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